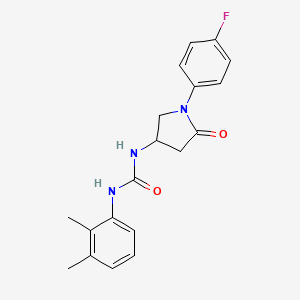

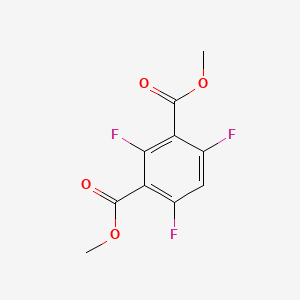

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole" is a derivative of the 1,3,4-oxadiazole class, which is known for its biological activities. The presence of a sulfonyl group attached to a piperidine and a thiophene ring suggests potential for diverse chemical properties and biological activities.

Synthesis Analysis

The synthesis of related 1,3,4-oxadiazole derivatives typically involves the conversion of organic acids into esters, followed by the formation of hydrazides and subsequent cyclization to form the oxadiazole ring. For instance, a series of 5-substituted 1,3,4-oxadiazole derivatives were synthesized by reacting 5-substituted-1,3,4-oxadiazole-2-thiols with 1-(4-(bromomethyl)phenyl sulfonyl)piperidine in the presence of DMF and sodium hydride . This method could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of 1,3,4-oxadiazole derivatives has been confirmed using techniques such as single crystal X-ray diffraction, which provides insights into the conformation of the piperazine ring and the nature of intermolecular interactions, such as hydrogen bonds . Computational DFT calculations can also be used to identify reactive sites and predict the electrophilic and nucleophilic nature of the molecules .

Chemical Reactions Analysis

The 1,3,4-oxadiazole core is known to participate in various chemical reactions due to its reactive nature. The presence of substituents like the sulfonyl group and the methoxy moiety can influence the reactivity, leading to different biological activities. For example, some derivatives have shown significant antibacterial and antifungal activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure. The presence of electron-accepting groups like sulfonyl fluoride can affect the fluorescence properties, making these compounds potential organic luminophors . Additionally, the solvatochromic properties of these derivatives can be exploited for use as fluorescent probes in medical and biological applications . The thermal, dimensional, and oxidative stability of these compounds, along with their proton conductivity, make them suitable for applications such as proton exchange membranes in fuel cells .

Scientific Research Applications

Synthesis and Biological Evaluation

Compounds bearing the 1,3,4-oxadiazole moiety, such as the specified chemical, have been synthesized and evaluated for their biological activities. For instance, a study by Khalid et al. (2016) synthesized a series of 5-substituted 1,3,4-oxadiazole derivatives and screened them against butyrylcholinesterase (BChE) enzyme. This research highlighted the potential therapeutic applications of these compounds, including their ligand-BChE binding affinity, which could be vital for treating diseases associated with cholinesterase inhibition (Khalid et al., 2016).

Crystal Structure and Computational Analysis

The crystal structure and computational studies, such as those performed by Kumara et al. (2017), provide insights into the molecular architecture and electronic properties of similar 1,3,4-oxadiazole derivatives. These studies not only reveal the structural conformations but also offer a basis for understanding the intermolecular interactions and reactivity patterns of these compounds, which are crucial for designing drugs and materials with tailored properties (Kumara et al., 2017).

Antimicrobial Activity

Several studies have focused on the antimicrobial activities of 1,3,4-oxadiazole derivatives. For example, Khalid et al. (2016) synthesized N-substituted derivatives of a similar compound and evaluated their effectiveness against both Gram-negative and Gram-positive bacteria. This research underscores the potential of such derivatives as antimicrobial agents, offering a promising route for the development of new antibiotics (Khalid et al., 2016).

Anticancer Potential

The anticancer activities of 1,3,4-oxadiazole derivatives have also been explored. A study by Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids and evaluated them as anticancer agents. This research suggests the potential of these compounds to act against cancer cells, highlighting their importance in developing new chemotherapeutic agents (Rehman et al., 2018).

Agricultural Applications

Derivatives of 1,3,4-oxadiazole, similar to the compound , have been investigated for their herbicidal activities. For instance, Tajik and Dadras (2011) synthesized 5-chloro-3-fluorophenoxypyridines with a 1,3,4-oxadiazole ring and reported their effectiveness against various weeds, demonstrating the potential of these compounds in agricultural applications to control unwanted vegetation without harming crops (Tajik & Dadras, 2011).

properties

IUPAC Name |

2-[1-(5-fluoro-2-methoxyphenyl)sulfonylpiperidin-3-yl]-5-thiophen-3-yl-1,3,4-oxadiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O4S2/c1-25-15-5-4-14(19)9-16(15)28(23,24)22-7-2-3-12(10-22)17-20-21-18(26-17)13-6-8-27-11-13/h4-6,8-9,11-12H,2-3,7,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVLDXUBKPGSBLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)S(=O)(=O)N2CCCC(C2)C3=NN=C(O3)C4=CSC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-((5-Fluoro-2-methoxyphenyl)sulfonyl)piperidin-3-yl)-5-(thiophen-3-yl)-1,3,4-oxadiazole | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,4-Dimethylphenyl)-4,7-dimethyl-2-(2-piperidin-1-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2531442.png)

![N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2531445.png)

![4-[(2-Bromo-5-methoxybenzyl)oxy]-3-fluorophenyl acetate](/img/structure/B2531449.png)

![N-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}-2,3,5,6-tetramethylbenzene-1-sulfonamide](/img/structure/B2531451.png)

![3-Bromo-4-[(4-chlorobenzyl)oxy]-5-methoxybenzoic acid](/img/structure/B2531457.png)

![N-(2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)-2-ethoxynicotinamide](/img/structure/B2531458.png)

![Methyl 2-[(2-methylpyrazol-3-yl)amino]acetate](/img/structure/B2531462.png)